molecular formula C8H6ClNO4 B1359238 5-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 154257-81-5

5-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No. B1359238
Key on ui cas rn: 154257-81-5
M. Wt: 215.59 g/mol
InChI Key: KSLZRIXXMKXDEO-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a solution of 5-chloro-2-methyl-3-nitrobenzoic acid (23.5 g, 0.109 mmol) in DMF (120 mL) was added sodium carbonate (46.21, 0.436 mmol) and methyl iodide (27.2 mL, 0.43 mmol) at room temperature. The reaction mixture was heated at 60° C. for 3 h. After complete consumption of starting material the reaction mixture was filtered and the residue washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the crude product purified by column chromatography to provide the desired compound (16 g, 64%) as thick oil which solidified on standing.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
0.436 mmol
Type
reactant
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:15](=O)([O-])[O-].[Na+].[Na+].CI>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:15])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Name
Quantity
0.436 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
27.2 mL
Type
reactant
Smiles
CI
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the residue washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63927.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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